Dimaprit
Overview
Description
Mechanism of Action
Target of Action
Dimaprit is a histamine analog that works as a selective H2 histamine receptor agonist . The primary target of this compound is the Histamine H2 receptor . Histamine H2 receptors are primarily found in the gastric parietal cells, and they stimulate gastric acid secretion .
Mode of Action
This compound, as an agonist, binds to the Histamine H2 receptor, mimicking the action of histamine. This binding stimulates the activity of the receptor, leading to an increase in gastric acid secretion .
Biochemical Pathways
It is known that the activation of h2 receptors leads to an increase in cyclic adenosine monophosphate (camp) levels, which in turn stimulates proton pumps in the stomach, leading to increased gastric acid secretion .
Pharmacokinetics
It is also systemically active following oral administration .
Result of Action
The primary result of this compound’s action is the stimulation of gastric acid secretion . This can have various effects on the body, depending on the context For example, it can aid in digestion by providing the acidic environment needed for the activation of digestive enzymes.
Biochemical Analysis
Biochemical Properties
Dimaprit is known to interact with the histamine H2 receptor . This interaction plays a crucial role in various biochemical reactions. The histamine H2 receptor influences various cardiovascular responses, regulates gastric acid secretion, and also plays a role in the immune system by inhibiting antibody production, T cell proliferation, and cytokine production .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interacting with the histamine H2 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H2 receptor . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the histamine H2 receptor . This interaction can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
DIMAPRIT can be synthesized through the reaction of 3-(dimethylamino)propylamine with thiourea under controlled conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMAPRIT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DIMAPRIT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.
Biology: Employed in studies investigating histamine receptors and their role in physiological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histamine receptors.
Comparison with Similar Compounds
Similar Compounds
Nordimaprit: A structural analog of this compound with similar histamine receptor agonist properties.
Clobenpropit: Another histamine analog that acts as a potent H3 receptor antagonist.
Imetit: A selective H3 receptor agonist with distinct pharmacological properties compared to this compound.
Uniqueness of this compound
This compound is unique due to its high selectivity for H2 histamine receptors, making it a valuable tool in research focused on these receptors . Its ability to mimic the effects of histamine while selectively targeting H2 receptors sets it apart from other histamine analogs .
Properties
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQOJYVQUNWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23256-33-9 (di-hydrochloride) | |
Record name | Dimaprit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037154 | |
Record name | Dimaprit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65119-89-3 | |
Record name | 3-(Dimethylamino)propyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65119-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimaprit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimaprit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMAPRIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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